molecular formula C7H9N3OS B2709009 2-(Pyridin-2-ylthio)acetohydrazide CAS No. 104496-91-5

2-(Pyridin-2-ylthio)acetohydrazide

Cat. No.: B2709009
CAS No.: 104496-91-5
M. Wt: 183.23
InChI Key: ZZUOHZYYLVJLEX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Pyridin-2-ylthio)acetohydrazide typically involves the reaction of pyridine-2-thiol with ethyl chloroacetate to form ethyl 2-(pyridin-2-ylthio)acetate. This intermediate is then treated with hydrazine hydrate to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Chemical Reactions Analysis

2-(Pyridin-2-ylthio)acetohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(Pyridin-2-ylthio)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylthio)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of essential biomolecules in microbial cells . The compound may also interact with enzymes and proteins, leading to the inhibition of their activity.

Comparison with Similar Compounds

2-(Pyridin-2-ylthio)acetohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-pyridin-2-ylsulfanylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c8-10-6(11)5-12-7-3-1-2-4-9-7/h1-4H,5,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUOHZYYLVJLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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